Eslicarbazepine Acetate-D3
Description
Properties
Molecular Formula |
C₁₇H₁₃D₃N₂O₃ |
|---|---|
Molecular Weight |
299.34 |
Synonyms |
(10S)-10-(Acetyloxy)-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide-D3; (S)-(-)-10-Acetoxy-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide-D3; BIA 2-093-D3; Sep 0002093-D3 |
Origin of Product |
United States |
Synthetic Strategies and Deuterium Incorporation Methodologies for Eslicarbazepine Acetate D3
Classical Deuteration Approaches for Eslicarbazepine Acetate-D3 Synthesis
Classical methods for the synthesis of deuterated compounds often rely on the use of deuterated starting materials or reagents within established reaction pathways. These approaches are foundational in isotopic labeling and have been conceptually applied to the synthesis of this compound.
Synthesis from Deuterated Precursors
A primary strategy for the synthesis of this compound involves the use of a deuterated precursor. The general synthesis of Eslicarbazepine Acetate (B1210297) proceeds through the reduction of Oxcarbazepine to form Eslicarbazepine, which is then acetylated. derpharmachemica.com By starting with a deuterated version of Oxcarbazepine, the deuterium (B1214612) labels can be carried through the synthetic route.
A plausible synthetic route commences with Oxcarbazepine-D4. usbio.net The ketone moiety of Oxcarbazepine-D4 is reduced to a hydroxyl group, yielding deuterated Eslicarbazepine. This intermediate is subsequently acetylated to produce the final product, this compound. The deuterium atoms are strategically located on the dibenz[b,f]azepine ring system, providing a stable isotopic label.
| Step | Reactant | Product | Key Transformation |
| 1 | Oxcarbazepine-D4 | Eslicarbazepine-D3 | Reduction of ketone |
| 2 | Eslicarbazepine-D3 | This compound | Acetylation of hydroxyl group |
Deuterated Reagents and Solvents in Reaction Pathways
The incorporation of deuterium can also be achieved through the use of deuterated reagents and solvents at specific steps in the synthesis. This approach offers flexibility in the placement and number of deuterium atoms.
For the synthesis of this compound, a key step is the reduction of the ketone in Oxcarbazepine. The use of deuterated reducing agents can effectively introduce deuterium at the newly formed carbinol center. libretexts.orgacs.org Common deuterated reducing agents include sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (B1239839) (LiAlD₄). wikipedia.org The reaction of Oxcarbazepine with one of these reagents would yield Eslicarbazepine with a deuterium atom at the 10-position.
Furthermore, the final acetylation step to produce Eslicarbazepine Acetate can be performed using deuterated acetic anhydride (B1165640) ((CD₃CO)₂O). nih.govwikipedia.org This would introduce three deuterium atoms on the acetyl group. The solvolysis of acetic anhydride in deuterated methanol (B129727) (MeOD) has been studied, providing insights into the reaction kinetics. rsc.org
| Reagent/Solvent | Purpose in Synthesis | Potential Deuteration Site |
| Sodium borodeuteride (NaBD₄) | Reduction of ketone | 10-position of Eslicarbazepine |
| Lithium aluminum deuteride (LiAlD₄) | Reduction of ketone | 10-position of Eslicarbazepine |
| Deuterated acetic anhydride ((CD₃CO)₂O) | Acetylation of hydroxyl group | Acetyl moiety |
| Deuterated methanol (MeOD) | Solvent for acetylation | Potential for H/D exchange |
Advanced Catalytic Deuteration Techniques
More advanced methods for deuteration involve catalytic processes that can offer higher selectivity and efficiency. These techniques are at the forefront of isotopic labeling and hold significant potential for the synthesis of this compound.
Transition Metal-Catalyzed Hydrogen Isotope Exchange (HIE)
Transition metal-catalyzed hydrogen isotope exchange (HIE) is a powerful tool for the late-stage deuteration of organic molecules. core.ac.uk This method involves the reversible activation of C-H bonds by a metal catalyst, allowing for the exchange of hydrogen with deuterium from a deuterium source, often D₂O or D₂ gas. researchgate.net Various transition metals, including iridium, rhodium, ruthenium, and palladium, have been shown to be effective catalysts for HIE in aromatic compounds. nih.govresearchgate.netnih.govnih.gov
For this compound, HIE could be applied to the aromatic rings of the dibenzazepine (B1670418) core. The specific positions of deuteration would depend on the catalyst and directing groups present in the molecule. This technique could potentially be used to deuterate the parent molecule, Eslicarbazepine Acetate, directly.
C-H Bond Functionalization for Site-Selective Deuteration
C-H bond functionalization, or C-H activation, offers a direct and atom-economical way to introduce functionality into a molecule, including deuterium. uni-rostock.dersc.orgnih.gov This method allows for the site-selective deuteration of specific C-H bonds, guided by the inherent reactivity of the substrate or through the use of directing groups. Silver-catalyzed C-H bond deuteration has been demonstrated for five-membered aromatic heterocycles using CH₃OD as the deuterium source. nih.gov
In the context of Eslicarbazepine Acetate, C-H activation could be employed to selectively deuterate the aromatic rings. The carbamoyl (B1232498) group or other functionalities on the dibenzazepine skeleton could act as directing groups to guide the catalyst to specific C-H bonds, enabling precise control over the deuteration pattern.
| Technique | Catalyst | Deuterium Source | Potential Application |
| Hydrogen Isotope Exchange (HIE) | Iridium, Rhodium, Ruthenium, Palladium | D₂O, D₂ gas | Deuteration of aromatic rings of Eslicarbazepine Acetate |
| C-H Bond Functionalization | Silver, Manganese | CH₃OD, D₂O | Site-selective deuteration of the dibenzazepine core |
Enzymatic Synthesis and Biocatalytic Deuteration
Biocatalysis, utilizing enzymes to perform chemical transformations, offers high selectivity and mild reaction conditions. nih.gov The synthesis of chiral alcohols through the enzymatic reduction of ketones is a well-established process. researchgate.netresearchgate.net This methodology is directly applicable to the synthesis of Eslicarbazepine, which is the (S)-enantiomer of licarbazepine.
The enzymatic reduction of Oxcarbazepine to (S)-licarbazepine (Eslicarbazepine) can be performed using ketoreductases. By conducting this enzymatic reduction in a deuterated solvent such as D₂O, it is possible to incorporate deuterium stereoselectively. chemrxiv.orgnih.govresearchgate.net The enzyme would transfer a deuterium atom from the deuterated cofactor (e.g., NADH-d) or the solvent to the carbonyl group of Oxcarbazepine, resulting in the formation of (S)-10-deutero-licarbazepine. Subsequent acetylation would then yield Eslicarbazepine Acetate-D1. This biocatalytic approach provides a green and highly enantioselective route to deuterated Eslicarbazepine. nih.govacs.org
| Enzyme Class | Reaction Type | Deuterium Incorporation Method |
| Ketoreductases/Dehydrogenases | Asymmetric reduction of ketone | Reaction in D₂O, use of deuterated cofactors |
Isotopic Purity and Regioselectivity Considerations in Deuterated Synthesis
The synthesis of this compound, which involves the introduction of three deuterium atoms, necessitates stringent control over isotopic purity and regioselectivity. Isotopic purity is a critical quality attribute for deuterated drugs as the presence of isotopologues with varying degrees of deuteration can impact the drug's efficacy and safety. nih.govbvsalud.org The primary goal is to achieve a high percentage of the desired D3 species while minimizing the presence of D0, D1, D2, and over-deuterated (D>3) analogues.
The regioselectivity of the deuteration process is equally crucial. For this compound, the deuterium atoms are targeted to specific positions within the molecule to maximize the kinetic isotope effect on metabolic pathways. Based on the structure of the active metabolite, Eslicarbazepine-D3, the deuteration occurs at the 10 and 11 positions of the dibenzo[b,f]azepine core. synzeal.com Achieving this specific placement without unintended deuterium incorporation elsewhere in the molecule is a significant synthetic challenge. nih.gov
Several analytical techniques are employed to ascertain the isotopic purity and regioselectivity of this compound. High-resolution mass spectrometry (HRMS) is a primary tool for determining the distribution of isotopologues by analyzing the mass-to-charge ratio of the molecular ions. rsc.orgnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ²H NMR, is invaluable for confirming the specific sites of deuterium incorporation and quantifying the level of deuteration at each position. rsc.org
| Isotopologue | Relative Abundance (%) | Specification |
|---|---|---|
| D0 (Unlabeled) | 0.5 | ≤1.0% |
| D1 | 1.5 | ≤2.0% |
| D2 | 3.0 | ≤5.0% |
| D3 (Target) | 94.5 | ≥90.0% |
| D4+ (Over-deuterated) | 0.5 | ≤1.0% |
This table presents hypothetical data for illustrative purposes.
Challenges in achieving high isotopic purity and regioselectivity include potential H/D exchange reactions under certain conditions and the need for highly specific deuterating agents and catalysts. nih.gov The choice of synthetic route and purification methods plays a critical role in controlling the final isotopic composition of the API. nih.gov
Scalability and Industrial Preparation Aspects of Deuterated Eslicarbazepine Acetate
The transition from laboratory-scale synthesis to industrial-scale manufacturing of deuterated compounds like this compound presents a unique set of challenges. nih.gov While the fundamental chemistry remains the same, process optimization is required to ensure cost-effectiveness, robustness, and consistent quality at a larger scale. neulandlabs.com
A primary consideration in the industrial preparation of deuterated APIs is the cost and availability of deuterated starting materials and reagents. nih.gov Deuterium oxide (D₂O) is a common and relatively inexpensive source of deuterium; however, its incorporation often requires harsh conditions or specialized catalysts that can be costly and difficult to handle on a large scale. nih.govmdpi.com The development of efficient and scalable methods for selective deuteration is an active area of research. nih.gov
The scalability of the synthetic process for this compound would likely involve a multi-step approach, starting with the deuteration of a suitable precursor to form the deuterated dibenzo[b,f]azepine core, followed by stereoselective reduction and final acetylation. Each of these steps must be optimized for large-scale production, focusing on maximizing yield and minimizing the formation of impurities, including isotopic ones. nih.govresearchgate.net
Process control is paramount in industrial settings to ensure batch-to-batch consistency. This includes precise control of reaction parameters such as temperature, pressure, and reaction time, which can influence both the chemical purity and the isotopic distribution of the final product. The equipment used for large-scale deuteration reactions may need to be specifically designed to handle the unique properties of the reagents and to prevent any potential for isotopic dilution. neulandlabs.com
Flow chemistry is an emerging technology that offers potential advantages for the industrial synthesis of deuterated compounds. bionauts.jpcolab.ws Continuous flow reactors can provide better control over reaction conditions, leading to improved selectivity and higher yields. This technology could be particularly beneficial for deuteration reactions that are highly exothermic or require precise control to minimize side reactions. bionauts.jp
| Parameter | Laboratory Scale (grams) | Industrial Scale (kilograms) |
|---|---|---|
| Batch Size | 1-10 g | 10-100 kg |
| Reactor Type | Glass Flask | Glass-lined or Stainless Steel Reactor |
| Deuterium Source | Deuterated Solvents/Reagents | D₂O, D₂ gas |
| Catalyst | Homogeneous (e.g., Pd, Ru complexes) | Heterogeneous (e.g., Pd/C) for easier removal |
| Process Control | Manual | Automated (PLC-based) |
| Purification | Column Chromatography | Crystallization, Filtration |
This table presents a generalized comparison and is for illustrative purposes.
Ultimately, the industrial preparation of this compound requires a multidisciplinary approach, combining expertise in synthetic organic chemistry, process engineering, and analytical chemistry to develop a robust, scalable, and economically viable manufacturing process. researchgate.net
Analytical Characterization and Bioanalytical Method Development for Eslicarbazepine Acetate D3
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental for confirming the chemical structure, isotopic enrichment, and purity of Eslicarbazepine Acetate-D3. These techniques provide unambiguous evidence of the compound's identity and integrity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of deuterated molecules like this compound. The incorporation of deuterium (B1214612) (²H or D) atoms into the molecular structure induces predictable and informative changes in the NMR spectra.
In ¹H NMR spectroscopy, the substitution of a proton with a deuterium atom results in the disappearance of the corresponding proton signal from the spectrum. This absence is a direct confirmation of the site of deuteration. For this compound, the signals corresponding to the three protons on the acetyl methyl group would be absent, confirming the "D3" designation.
Furthermore, ¹³C NMR spectroscopy provides complementary information. The carbon atom bonded to deuterium exhibits a characteristic multiplet signal due to C-D coupling, and its resonance may be shifted slightly upfield compared to the corresponding carbon in the non-deuterated analogue. Techniques such as ¹H-¹H Correlation Spectroscopy (COSY) can also be employed to confirm the structural integrity of the rest of the molecule by mapping the proton-proton coupling networks. nih.govresearchgate.net
Mass Spectrometry (MS) is a primary technique for verifying the successful incorporation of deuterium atoms and assessing the isotopic purity of this compound. High-resolution mass spectrometry (HRMS) can precisely determine the mass-to-charge ratio (m/z) of the molecule, allowing for confirmation of its elemental composition.
The molecular weight of this compound is expected to be 3 atomic mass units (Da) higher than that of the unlabeled Eslicarbazepine Acetate (B1210297) due to the replacement of three ¹H atoms with three ²H atoms. This mass shift is readily detected in the mass spectrum. For instance, if the protonated molecule of Eslicarbazepine Acetate appears at an m/z of 297, the corresponding ion for this compound would be expected at m/z 300. nih.gov
Tandem mass spectrometry (MS/MS) is used to further confirm the location of the deuterium labels. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, analysts can ensure that the deuterium atoms are located on the acetyl group as expected. This technique is also crucial for assessing isotopic purity by detecting any presence of unlabeled or partially labeled species. nih.gov
Chromatographic Separation Methodologies
Chromatographic techniques are essential for separating this compound from the parent drug, its metabolites, and other components in complex matrices such as plasma.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for the analysis of Eslicarbazepine Acetate and its related compounds. iosrjournals.orgnih.gov Since the substitution of hydrogen with deuterium does not significantly alter the polarity of the molecule, the chromatographic behavior of this compound is nearly identical to that of its non-deuterated counterpart. Therefore, established HPLC methods for Eslicarbazepine Acetate can be directly applied.
These methods typically employ a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (like ammonium acetate or phosphoric acid) and an organic solvent such as methanol (B129727) or acetonitrile. iosrjournals.orgnih.govsemanticscholar.org Isocratic elution is often sufficient for separation. iosrjournals.orgnih.gov Detection is commonly performed using a UV detector at a wavelength between 210 and 230 nm. iosrjournals.orgnih.govsemanticscholar.org The development and validation of such methods are guided by International Conference on Harmonisation (ICH) guidelines to ensure specificity, linearity, precision, and accuracy. iosrjournals.org
Table 1: Example of HPLC Method Parameters for Eslicarbazepine Acetate Analysis
| Parameter | Condition |
|---|---|
| Column | Inertsil ODS 3V (150 mm x 4.6 mm, 5µm) iosrjournals.org |
| Mobile Phase | 0.1% Orthophosphoric acid buffer, Methanol, Acetonitrile (500:250:250 v/v/v) iosrjournals.org |
| Flow Rate | 1.0 - 1.5 mL/min iosrjournals.orgnih.gov |
| Detection | UV at 210 nm or 230 nm iosrjournals.orgnih.gov |
| Column Temperature | 25°C iosrjournals.org |
| Run Time | ~10 minutes iosrjournals.orgnih.gov |
For highly sensitive and selective quantification in biological fluids, Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice. researchgate.netnih.gov This technique combines the superior separation efficiency of UHPLC with the specificity and sensitivity of MS/MS detection.
In these assays, this compound is used as an internal standard for the quantification of Eslicarbazepine Acetate. The analytes are typically extracted from plasma via solid-phase extraction (SPE) or liquid-liquid extraction (LLE) before being injected into the UHPLC-MS/MS system. nih.govnih.gov Chromatographic separation is achieved on a C18 column using a gradient mobile phase, often composed of acetonitrile and water with additives like formic acid. nih.gov
Detection is performed using a mass spectrometer operating in positive ion electrospray ionization (ESI+) mode. Quantification is achieved by multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte (Eslicarbazepine Acetate) and the internal standard (this compound). researchgate.net
Table 2: Typical UHPLC-MS/MS Method Parameters for Bioanalysis
| Parameter | Condition |
|---|---|
| Sample Preparation | Liquid-Liquid Extraction with Ethyl Acetate nih.govnih.gov |
| Column | C18 column (e.g., Titank C18, 2.1 mm × 50 mm, 3.0 μm) nih.gov |
| Mobile Phase | Gradient of 0.1% Formic Acid in Water and Acetonitrile nih.gov |
| Flow Rate | 0.3 mL/min nih.gov |
| Ionization Mode | Positive Ion Electrospray (ESI+) nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.net |
Application as Internal Standard in Quantitative Bioanalysis
The primary application of this compound is as an internal standard (IS) in quantitative bioanalytical methods, particularly those using LC-MS/MS. researchgate.netnih.gov An ideal internal standard should behave identically to the analyte during sample preparation (extraction, concentration) and analysis (chromatography, ionization) but be distinguishable by the detector.
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard for quantitative mass spectrometry. Because its physical and chemical properties are nearly identical to the unlabeled analyte, it co-elutes chromatographically and experiences the same degree of extraction recovery and matrix effects (ion suppression or enhancement). nih.govnih.gov However, due to its higher mass, it is easily distinguished from the analyte by the mass spectrometer.
By adding a known amount of this compound to every sample and standard at the beginning of the sample preparation process, any variability or loss of analyte during the procedure is corrected for. Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This isotope-dilution technique significantly improves the accuracy, precision, and robustness of the bioanalytical method, which is crucial for pharmacokinetic studies that inform drug development and therapeutic monitoring. nih.govnih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| Eslicarbazepine Acetate |
| This compound |
| Oxcarbazepine |
| S-licarbazepine |
| R-licarbazepine |
| Carbamazepine |
| 10,11-dihydrocarbamazepine |
| Perampanel |
| Perampanel-d5 |
| Acetonitrile |
| Methanol |
| Formic Acid |
| Ammonium Acetate |
Isotope Dilution Mass Spectrometry Principles and Practices
Isotope Dilution Mass Spectrometry (IDMS) is a highly precise and accurate analytical technique for the quantification of analytes in complex matrices. osti.gov The fundamental principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte, in this case, this compound, to the sample containing the unlabeled analyte (Eslicarbazepine Acetate). wikipedia.org This isotopically labeled compound serves as an internal standard (IS). pharmafocusamerica.com
The core assumption of IDMS is that the stable isotope-labeled internal standard, being chemically identical to the analyte, will behave in the same manner during sample preparation, chromatography, and ionization in the mass spectrometer. waters.com Any loss of analyte during extraction, or variations in ionization efficiency, will be mirrored by a proportional loss or variation in the internal standard. pharmafocusamerica.com
The practice of IDMS using this compound involves the following key steps:
Addition of the Internal Standard: A precise and known quantity of this compound is added to the biological sample (e.g., plasma, serum) at the earliest stage of the analytical process.
Sample Preparation: The sample is then subjected to extraction procedures, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to remove interfering components. chromatographyonline.com
Chromatographic Separation: The extracted sample is injected into an LC system to separate the analyte and internal standard from other matrix components.
Mass Spectrometric Detection: The eluent from the LC system is introduced into a mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both the unlabeled Eslicarbazepine Acetate and the deuterated this compound.
Quantification: The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
The use of this compound as an internal standard in IDMS offers significant advantages, including high precision and accuracy, as it effectively compensates for variations in sample handling and instrumental response. osti.gov
Matrix Effects Mitigation in Bioanalytical Assays
Matrix effects are a significant challenge in LC-MS/MS-based bioanalysis, arising from the co-eluting endogenous components of the biological matrix that can suppress or enhance the ionization of the analyte of interest, leading to inaccurate and imprecise results. nih.gov The use of a stable isotope-labeled internal standard like this compound is a widely accepted and effective strategy to mitigate these effects. waters.comtandfonline.com
The rationale behind this approach is that the deuterated internal standard will experience the same ionization suppression or enhancement as the unlabeled analyte because they have nearly identical physicochemical properties and chromatographic retention times. chromatographyonline.com By calculating the ratio of the analyte response to the internal standard response, the variability introduced by matrix effects is normalized.
Strategies to mitigate matrix effects when using this compound include:
Co-elution of Analyte and Internal Standard: It is crucial to ensure that Eslicarbazepine Acetate and this compound co-elute from the liquid chromatography column. Any chromatographic separation between the two can lead to them experiencing different matrix effects, thereby compromising the accuracy of the quantification. waters.com
Effective Sample Preparation: While this compound can compensate for matrix effects, robust sample preparation techniques are still essential to minimize the presence of interfering substances. chromatographyonline.com Techniques such as solid-phase extraction can provide cleaner extracts compared to protein precipitation, further reducing the potential for significant matrix effects. chromatographyonline.com
Evaluation of Matrix Factor: During method validation, the matrix effect should be quantitatively assessed. This is typically done by comparing the response of the analyte in a post-extraction spiked sample (blank matrix extract with analyte and internal standard added) to the response of the analyte in a neat solution at the same concentration. The internal standard normalized matrix factor is calculated to ensure that the internal standard adequately compensates for any observed matrix effects. nih.gov
The following table illustrates the concept of evaluating the matrix factor:
| Sample Type | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | Matrix Factor | IS-Normalized Matrix Factor |
| Neat Solution | 100,000 | 120,000 | 0.833 | - | - |
| Post-Extraction Spiked Sample | 85,000 | 102,000 | 0.833 | 0.85 | 1.00 |
In this example, although there is a 15% signal suppression for both the analyte and the internal standard (Matrix Factor = 0.85), the analyte/IS ratio remains constant, resulting in an IS-Normalized Matrix Factor of 1.00, indicating effective compensation for the matrix effect.
Preclinical Pharmacokinetic and Metabolic Research Utilizing Eslicarbazepine Acetate D3
In Vitro Metabolism Studies
In vitro systems are fundamental in early drug development to predict human metabolism, identify potential drug-drug interactions, and understand the biochemical transformations a compound undergoes.
The primary utility of a deuterated compound like Eslicarbazepine Acetate-D3 is to trace the metabolic fate of the parent drug. Eslicarbazepine Acetate (B1210297) is a prodrug that undergoes extensive and rapid first-pass metabolism. drugbank.comtaylorandfrancis.com The principal metabolic pathway is hydrolysis, which converts the prodrug into its major active metabolite, eslicarbazepine (also known as S-licarbazepine). taylorandfrancis.compatsnap.com This biotransformation is so efficient that systemic exposure to eslicarbazepine after oral administration of the parent drug is approximately 94% of the dose. nih.govresearchgate.net
Minor metabolic pathways also exist, leading to the formation of other metabolites such as (R)-licarbazepine and oxcarbazepine. drugbank.comtaylorandfrancis.com The active metabolites can then undergo further Phase II metabolism, primarily through glucuronidation mediated by UGT (UDP-glucuronosyltransferase) enzymes, to form inactive glucuronide conjugates that are more readily excreted. nih.govdrugbank.com By using this compound in metabolic studies, researchers can use mass spectrometry to precisely follow the deuterium (B1214612) label as the parent compound is converted into its various metabolites, confirming the sequence and significance of these pathways.
Human liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes and are a standard in vitro tool for studying hepatic metabolism. jksus.orgresearchgate.net Studies using these systems have been instrumental in characterizing the biotransformation of Eslicarbazepine Acetate. jksus.orgnu.edu.om When Eslicarbazepine Acetate is incubated with human liver microsomes, it is rapidly hydrolyzed to eslicarbazepine. researchgate.net
In such experiments, this compound is employed as an internal standard to ensure the precise quantification of the disappearance of the parent drug and the formation of its metabolites over time. This allows for the calculation of key metabolic parameters.
Table 1: Illustrative Data from a Human Liver Microsomal Incubation Study
| Time (minutes) | Eslicarbazepine Acetate Remaining (%) | Eslicarbazepine Formed (relative units) |
|---|---|---|
| 0 | 100 | 0 |
| 5 | 45 | 55 |
| 15 | 15 | 85 |
| 30 | <5 | >95 |
| 60 | <1 | >99 |
In Vivo Preclinical Pharmacokinetic Investigations in Animal Models
In vivo studies in animal models, such as rats, are essential to understand how a drug is absorbed, distributed, metabolized, and excreted by a whole organism. semanticscholar.orgresearchgate.net
Following oral administration in animal models, Eslicarbazepine Acetate is absorbed and extensively converted to its active metabolite, eslicarbazepine. jksus.org In these preclinical studies, a deuterated analog can be used as a tracer to differentiate the administered drug from any pre-existing or endogenous compounds, allowing for clean pharmacokinetic analysis. nih.gov The analysis of plasma samples over time reveals the concentration profiles of the parent drug and its key metabolites. dovepress.com This data is used to determine critical pharmacokinetic parameters. This compound serves as the ideal internal standard during the analytical phase (e.g., using LC-MS/MS) to ensure the accuracy of these measurements. nih.gov
Table 2: Representative Pharmacokinetic Parameters in an Animal Model Following Oral Administration
| Compound | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) |
|---|---|---|---|---|
| Eslicarbazepine Acetate | 0.5 - 1.0 | Low/Transient | Minimal | Short |
| Eslicarbazepine | 2.0 - 4.0 | High | Extensive | 20-24 |
Understanding the routes of elimination is critical for a complete pharmacokinetic profile. For Eslicarbazepine Acetate, the primary route of elimination is via the kidneys. drugbank.compatsnap.comnih.gov More than 90% of the administered dose is excreted in the urine. nih.govresearchgate.net The excreted compounds consist mainly of the active metabolite, eslicarbazepine, and its glucuronide conjugate, which together account for about 90% of the total excreted metabolites. drugbank.com A small fraction may be eliminated as other minor metabolites. drugbank.com Using this compound as a tracer in animal models allows for the precise accounting of the administered dose in collected urine and feces, confirming that renal excretion is the predominant pathway and quantifying the proportion of each metabolite eliminated.
Stable Isotope Tracer Applications in Pharmacokinetic Profiling
Stable isotope tracers are invaluable in absorption, distribution, metabolism, and excretion (ADME) studies. acs.orgacs.orgnih.gov By replacing hydrogen atoms with deuterium, a non-radioactive (stable) isotope, molecules like this compound can be distinguished from their non-deuterated counterparts by mass spectrometry without altering their fundamental chemical properties. musechem.com This allows researchers to trace the fate of the administered drug with high precision.
In preclinical pharmacokinetic profiling, this compound can be used in several ways. One key application is in studies to differentiate the administered parent drug from its metabolites. After oral administration, Eslicarbazepine Acetate is rapidly and extensively hydrolyzed to its active metabolite, eslicarbazepine, which is the primary circulating moiety. A study co-administering a single dose of this compound alongside a steady-state regimen of the non-labeled drug would allow for precise tracking of the absorption and first-pass metabolism of the new dose, separate from the existing circulating drug levels.
This technique, often coupled with high-resolution mass spectrometry, enables the accurate determination of key pharmacokinetic parameters. metsol.com
Table 1: Potential Applications of this compound in Pharmacokinetic Profiling
| Application | Methodology | Potential Insights |
|---|---|---|
| Metabolite Identification | Administering this compound to preclinical animal models and analyzing plasma, urine, and feces using LC-MS/MS. | The deuterium tag creates a unique mass signature, making it easier to distinguish drug-related metabolites from endogenous molecules, thus facilitating the elucidation of metabolic pathways. acs.orgacs.org |
| Absolute Bioavailability | Co-administration of an intravenous microdose of this compound with an oral dose of non-labeled Eslicarbazepine Acetate. | Allows for the precise determination of the fraction of the oral dose that reaches systemic circulation, without the confounding effects of intra-subject variability. |
| Pharmacokinetic Linearity | Administering different doses of this compound to assess dose-proportionality of exposure. | The tracer helps in accurately quantifying the drug and its primary metabolites at various dose levels to confirm linear or non-linear kinetics. |
Mechanistic Studies of Isotopic Effects on Biological Systems
The replacement of a hydrogen atom with a deuterium atom at a site of metabolic attack can slow down the rate of the metabolic reaction. This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE). nih.gov The C-D bond is stronger than the C-H bond, and thus requires more energy to break. A significant KIE is observed only when the cleavage of this bond is the rate-limiting step in the enzymatic reaction. nih.gov
The primary metabolic pathway for the active metabolite of Eslicarbazepine Acetate, eslicarbazepine, is direct glucuronidation mediated by UDP-glucuronosyltransferases (UGTs). drugbank.comnih.gov While much of the literature on KIE focuses on Cytochrome P450 (CYP) enzymes, the principles apply to other enzyme systems as well. If the attachment of glucuronic acid by a UGT enzyme involves a step where a C-H bond is sterically or electronically strained, deuteration at or near that position could potentially slow the reaction. However, glucuronidation typically involves conjugation at a nucleophilic heteroatom (like an oxygen or nitrogen) and does not involve the direct cleavage of a C-H bond on the substrate. Therefore, a primary KIE on the rate of eslicarbazepine glucuronidation would be expected to be small or negligible.
Secondary KIEs, which result from isotopic substitution at a position adjacent to the reaction center, are typically much smaller but can provide insight into the reaction mechanism and transition state. For this compound, the "D3" designation typically implies deuteration on the acetyl methyl group. Since this group is cleaved off by esterases during the conversion to the active metabolite eslicarbazepine, any KIE would affect the prodrug conversion rather than the metabolism of the active moiety.
Table 2: Theoretical Impact of Deuteration on Eslicarbazepine Acetate Metabolism
| Metabolic Step | Enzyme Class | Site of Deuteration | Expected Kinetic Isotope Effect (KIE) | Rationale |
|---|---|---|---|---|
| Prodrug Hydrolysis | Esterases | Acetyl group (CH3 -> CD3) | Possible but likely small | C-H bond cleavage is not the primary mechanism of ester hydrolysis. |
| Metabolite Glucuronidation | UGTs | Dibenzoazepine ring | Negligible to small | Glucuronidation does not involve rate-limiting C-H bond cleavage at the site of conjugation. nih.gov |
| Minor Oxidative Metabolism | CYPs | Dibenzoazepine ring | Potentially significant | If minor oxidative pathways exist where C-H bond breaking is rate-limiting, deuteration at those sites could slow metabolite formation. nih.gov |
The primary mechanism of action for eslicarbazepine, the active metabolite of Eslicarbazepine Acetate, is the enhancement of slow inactivation of voltage-gated sodium channels. The interaction between a ligand and its receptor is governed by a range of forces, including hydrophobic interactions, electrostatic interactions, and hydrogen bonding.
Deuteration is generally not expected to significantly alter the equilibrium binding affinity of a drug for its receptor. The size and steric profile of a deuterated molecule are virtually identical to its non-deuterated counterpart. However, subtle effects can arise, particularly if hydrogen bonds (or deuterium bonds) are critical for the binding interaction. The substitution of hydrogen with deuterium can alter the strength of hydrogen bonds, a phenomenon known as the Ubbelohde effect. This can lead to slight changes in binding affinity, although such effects are typically modest.
Preclinical Drug-Drug Interaction Studies Involving Deuterated Analogs
Drug-drug interactions (DDIs) are a major consideration in the development of new therapies, particularly for antiepileptic drugs (AEDs) which are often used in combination. nih.gov Interactions frequently occur at the level of metabolic enzymes, where one drug can induce or inhibit the metabolism of another. drugbank.comnih.gov
For instance, consider a hypothetical scenario where Eslicarbazepine Acetate is found to be a weak inhibitor of a CYP enzyme that metabolizes another drug. To determine if the parent drug or one of its metabolites is the primary inhibitor, a study could be designed using a deuterated analog of Eslicarbazepine Acetate. If deuteration at a metabolic soft spot slows the formation of a specific metabolite and this results in a diminished inhibitory effect on the co-administered drug, it would provide strong evidence that the metabolite, not the parent drug, is the main perpetrator of the DDI.
| Induction of a UGT enzyme by Eslicarbazepine Acetate | Treat preclinical models with either deuterated or non-deuterated Eslicarbazepine Acetate and measure the expression and activity of UGT enzymes. | No significant difference in UGT induction is observed between the two treatment groups. | The induction mechanism is likely mediated by the parent drug or its primary active metabolite and is not sensitive to alterations in minor, KIE-affected metabolic pathways. |
Applications in Drug Discovery and Development Research
Enhancing Metabolic Stability of Active Pharmaceutical Ingredients through Deuteration
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), is a strategic approach in medicinal chemistry to enhance the metabolic stability of active pharmaceutical ingredients (APIs). nih.govjuniperpublishers.com This strategy, known as deuteration, leverages the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes, such as the cytochrome P450 (CYP) family, to break. researchgate.netrti.org This can significantly slow down the rate of metabolism at the site of deuteration. juniperpublishers.com
In the context of Eslicarbazepine Acetate (B1210297), which is a prodrug that is extensively metabolized to its active metabolite, eslicarbazepine, deuteration can alter its pharmacokinetic profile. medkoo.compatsnap.com By strategically replacing hydrogen atoms with deuterium at metabolically vulnerable positions in the Eslicarbazepine Acetate molecule to create Eslicarbazepine Acetate-D3, researchers can investigate the potential to prolong its systemic exposure and that of its active metabolite. This enhanced stability can lead to a more consistent therapeutic effect and potentially a reduced dosing frequency. nih.gov
Table 1: Comparison of Bond Dissociation Energies
| Bond | Dissociation Energy (kcal/mol) |
| C-H | ~98-100 |
| C-D | ~100-102 |
This table illustrates the greater strength of the carbon-deuterium bond compared to the carbon-hydrogen bond, which is the basis for the kinetic isotope effect.
Role in Lead Optimization and Structure-Activity Relationship Studies
During the lead optimization phase of drug discovery, the goal is to refine the chemical structure of a promising compound to improve its efficacy, safety, and pharmacokinetic properties. Deuteration serves as a valuable tool in this process. juniperpublishers.com By creating deuterated analogs like this compound, medicinal chemists can systematically probe the structure-activity relationship (SAR) of the parent molecule.
Investigation of Prodrug Activation Mechanisms using Deuterated Variants
Eslicarbazepine acetate is a prodrug, meaning it is an inactive compound that is converted into its active form, eslicarbazepine, within the body through metabolic processes. medkoo.compatsnap.com Understanding the precise mechanisms of this activation is crucial for predicting its efficacy and potential for drug-drug interactions. Deuterated variants like this compound are instrumental in these investigations.
By incorporating deuterium at the site of enzymatic cleavage responsible for the conversion of the prodrug to the active drug, researchers can study the rate-limiting steps of this activation process. The kinetic isotope effect will slow down the conversion, allowing for a more detailed analysis of the enzymes involved and the intermediates formed. This information is vital for understanding the drug's bioavailability and for identifying potential patient populations with genetic variations in metabolic enzymes that might affect the drug's efficacy.
Understanding Compound Disposition in Biological Systems
The study of a drug's absorption, distribution, metabolism, and excretion (ADME), collectively known as its disposition, is a fundamental aspect of drug development. nih.govresearchgate.net Stable isotope-labeled compounds, such as this compound, are powerful tools in ADME studies. researchgate.net Because deuterium is a stable, non-radioactive isotope, it can be safely administered to trace the fate of a drug molecule in biological systems. juniperpublishers.com
When this compound is administered, its journey through the body can be tracked using sensitive analytical techniques like mass spectrometry. simsonpharma.com This allows researchers to quantify the extent of absorption, identify the tissues where the drug and its metabolites accumulate, and determine the routes and rates of their elimination. This detailed understanding of the compound's disposition is essential for establishing appropriate dosing regimens and for assessing the potential for drug accumulation and toxicity. nih.govresearchgate.net
Table 2: Applications of this compound in ADME Studies
| ADME Parameter | Application of this compound |
| Absorption | Quantify the rate and extent of drug absorption from the gastrointestinal tract. |
| Distribution | Determine the tissue and organ distribution of the drug and its metabolites. |
| Metabolism | Identify and quantify the metabolites formed and elucidate the metabolic pathways. |
| Excretion | Determine the primary routes of elimination (e.g., urine, feces) and the rate of clearance. |
Theoretical and Computational Investigations of Deuterated Eslicarbazepine Acetate
Quantum Mechanical Calculations on Isotopic Effects
Quantum mechanical (QM) calculations are fundamental to understanding the subtle yet significant changes that isotopic substitution imparts on molecular properties. These calculations can provide deep insights into the vibrational and thermodynamic characteristics of deuterated compounds like Eslicarbazepine Acetate-D3.
The substitution of protium (¹H) with deuterium (B1214612) (²H) leads to a discernible shift in the vibrational frequencies of molecular bonds. This phenomenon, known as the kinetic isotope effect (KIE), arises from the mass difference between the two isotopes. The C-D bond is stronger and vibrates at a lower frequency than the corresponding C-H bond.
Quantum mechanical calculations, often employing Density Functional Theory (DFT), can predict these vibrational frequency shifts with a high degree of accuracy. For this compound, such calculations would focus on the deuterated methyl group of the acetate (B1210297) moiety. The predicted vibrational spectra would show a noticeable downward shift in the stretching and bending frequencies associated with the C-D bonds compared to the C-H bonds in the non-deuterated parent compound.
These changes in vibrational frequencies have direct consequences on the thermodynamic properties of the molecule. The zero-point vibrational energy (ZPVE) is lower for a C-D bond than for a C-H bond, leading to a higher activation energy for reactions that involve the cleavage of a C-D bond. This increased activation energy can result in a slower rate of metabolic degradation, a key reason for pursuing deuteration in drug design.
Table 1: Illustrative Comparison of Calculated Vibrational Frequencies for C-H and C-D Bonds
| Vibrational Mode | Non-Deuterated (cm⁻¹) | Deuterated (cm⁻¹) |
| Symmetric C-H/C-D Stretch | ~2900 | ~2100 |
| Asymmetric C-H/C-D Stretch | ~3000 | ~2200 |
| C-H/C-D Bending | ~1450 | ~1050 |
Note: The values in this table are illustrative and represent typical shifts observed upon deuteration. Actual values for this compound would require specific quantum mechanical calculations.
Table 2: Theoretical Thermodynamic Properties Affected by Deuteration
| Thermodynamic Property | Effect of Deuteration | Rationale |
| Zero-Point Vibrational Energy (ZPVE) | Decrease | Lower vibrational frequencies of C-D bonds. |
| Enthalpy of Formation | Slightly more negative | Lower ZPVE contributes to greater stability. |
| Entropy | Minor changes | Primarily influenced by molecular mass and symmetry. |
| Gibbs Free Energy of Activation (for metabolism) | Increase | Higher energy required to break the stronger C-D bond. |
Molecular Modeling and Docking Studies for Deuterated Ligands
Molecular modeling and docking studies are crucial computational tools for predicting how a ligand, such as this compound, will interact with its biological target. In the case of Eslicarbazepine Acetate, the primary active metabolite, eslicarbazepine, is known to target voltage-gated sodium channels.
Molecular docking simulations would be employed to predict the binding affinity and orientation of Eslicarbazepine-D3 (the active metabolite of this compound) within the active site of its target protein. These simulations would calculate a docking score, often expressed in terms of binding energy (e.g., kcal/mol), which provides an estimate of the binding affinity. While significant changes in binding affinity are not generally expected upon deuteration, these studies can help to confirm that the deuterated compound retains its intended biological activity.
Table 3: Hypothetical Docking Study Results for Eslicarbazepine and Eslicarbazepine-D3
| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Eslicarbazepine | Voltage-gated sodium channel | -8.5 | Phe, Tyr, Trp |
| Eslicarbazepine-D3 | Voltage-gated sodium channel | -8.6 | Phe, Tyr, Trp |
Note: This table presents hypothetical data to illustrate the output of a molecular docking study. The minor difference in binding energy reflects the subtle nature of isotopic effects on receptor binding.
In Silico Prediction of Metabolic Fate and Bioavailability of Deuterated Compounds
One of the primary motivations for developing deuterated drugs is to alter their metabolic profile, often to increase their metabolic stability and, consequently, their bioavailability. In silico tools play a vital role in predicting the metabolic fate of drug candidates.
For Eslicarbazepine Acetate, the primary metabolic pathway involves hydrolysis to its active metabolite, eslicarbazepine. Further metabolism of eslicarbazepine can occur. Software programs such as MetabolExpert, which was used to predict the metabolites of the non-deuterated Eslicarbazepine Acetate, can also be applied to the deuterated version. nih.govnih.gov
The key theoretical impact of deuteration on the metabolism of Eslicarbazepine Acetate would be a reduction in the rate of any metabolic pathways that involve the cleavage of the C-H bonds on the acetyl group. By replacing these with stronger C-D bonds, the rate of metabolic processes at this site would be slowed down. This is the essence of the kinetic isotope effect. As a result, the formation of certain metabolites might be reduced, potentially leading to a longer half-life of the parent drug and its active metabolite.
In silico models for predicting bioavailability take into account various factors, including absorption, distribution, metabolism, and excretion (ADME). By incorporating the predicted slower metabolism of this compound, these models would likely predict an increased oral bioavailability compared to the non-deuterated form.
Table 4: Predicted Metabolic Pathways and Bioavailability Parameters
| Parameter | Eslicarbazepine Acetate | This compound (Predicted) |
| Primary Metabolic Pathway | Hydrolysis | Hydrolysis |
| Predicted Rate of Metabolism at Acetyl Group | Normal | Slower (due to KIE) |
| Major Metabolites | Eslicarbazepine | Eslicarbazepine |
| Predicted Oral Bioavailability | High | Potentially Higher |
Quality Control and Reference Standard Applications for Eslicarbazepine Acetate D3
Development of Certified Reference Materials
The development of Certified Reference Materials (CRMs) is a meticulous process governed by international standards such as ISO 17034 to ensure the material's metrological traceability, homogeneity, and stability. While specific documentation detailing the full certification of Eslicarbazepine Acetate-D3 as a CRM is not extensively published, its availability as a high-purity stable isotope-labeled analytical standard is the foundational step in this process. lgcstandards.com The production of such a reference material involves chemical synthesis of the deuterated compound, followed by purification to achieve a very high degree of chemical and isotopic purity, often exceeding 95%. lgcstandards.com
The process for developing a CRM involves several key stages:
Material Preparation: Synthesis and purification of this compound.
Homogeneity Assessment: Ensuring that the composition is uniform throughout the entire batch of the material.
Stability Assessment: Evaluating the material's properties over time under various storage conditions to establish a shelf life.
Characterization: Employing a range of analytical techniques to confirm the identity and purity of the compound.
Value Assignment: This final stage often involves inter-laboratory comparison studies to assign a certified value for a specific property, such as concentration or purity. researchgate.net
Suppliers of this compound provide it as a well-characterized analytical standard, which serves the function of a reference material for quality control (QC) applications in pharmaceutical analysis. synzeal.com
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₃D₃N₂O₃ |
| Molecular Weight | 299.34 |
| Unlabeled CAS Number | 236395-14-5 |
| Isotope Label Type | Deuterium (B1214612) |
Data sourced from multiple suppliers. lgcstandards.compharmaffiliates.com
Impurity Profiling and Degradation Product Identification
A critical aspect of qualifying this compound as a reference standard is the thorough identification and characterization of any impurities. The impurity profile is expected to be analogous to that of the non-labeled Eslicarbazepine Acetate (B1210297). Regulatory guidelines necessitate the study of potential degradation products and process-related impurities. ijcpa.insynthinkchemicals.com
High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are primary techniques used for this purpose. nih.govresearchgate.net Studies on the parent compound have identified several key impurities and degradation products. For instance, a process-related impurity was identified as 5-carbamoyl-10,11-dihydro-5H-dibenzo[b,f]azepin-10-yl propionate. nih.govxjtu.edu.cn Forced degradation studies, conducted under conditions recommended by the International Conference on Harmonisation (ICH), reveal the compound's stability profile. Eslicarbazepine Acetate has been shown to degrade under alkaline hydrolytic conditions, forming 10-hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylic acid. ijcpa.in
Table 2: Known Impurities and Degradation Products of Eslicarbazepine Acetate
| Compound Name | Type | Method of Identification |
| 5-carbamoyl-10,11-dihydro-5H-dibenzo[b,f]azepin-10-yl propionate | Process-related impurity | LC-MS, NMR, IR nih.gov |
| 10-hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylic acid | Alkaline hydrolysis degradant | UPLC-MS/MS, NMR, IR ijcpa.in |
| Acidic Hydrolysis Degradants | Degradation products | HPTLC |
| Oxidative Degradants | Degradation products | HPTLC |
| Dry Heat Degradants | Degradation products | HPTLC |
The impurity profile of the deuterated standard must be well-understood to prevent analytical interference.
Stability Studies of Deuterated this compound
The stability of a reference standard is paramount to ensure its accuracy and reliability over time. Stability studies for this compound are designed to determine the optimal storage conditions and shelf-life. These studies typically evaluate the impact of temperature, humidity, and light on the material's integrity.
While specific stability data for the deuterated compound is not widely published, extensive studies on Eslicarbazepine Acetate provide a strong indication of its stability profile. Forced degradation studies have shown that Eslicarbazepine Acetate is susceptible to degradation under several stress conditions. It degrades in hydrolytic (acidic and basic), oxidative, and dry heat conditions. However, it was found to be relatively stable under photolytic stress. In one study, suspensions of Eslicarbazepine Acetate were found to be stable for up to two months when stored at room temperature or under refrigeration, retaining over 90% of their initial concentration. nih.gov Another study confirmed that suspensions retained greater than 93% of their concentration after 14 days. researchgate.net
Table 3: Summary of Eslicarbazepine Acetate Stability under Stress Conditions
| Stress Condition | Observation |
| Acidic Hydrolysis | Significant degradation observed |
| Alkaline Hydrolysis | Significant degradation observed ijcpa.in |
| **Oxidative (H₂O₂) ** | Degradation observed |
| Dry Heat | Mild degradation observed |
| Photolytic | Slightly degraded |
These findings inform the handling and storage protocols for the deuterated reference standard, which is typically stored at +4°C. lgcstandards.com
Compliance with Pharmacopeial Standards for Analytical Reference Compounds
For an analytical standard like this compound to be used in regulated pharmaceutical quality control, it must meet the stringent requirements set by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). synthinkchemicals.comusp.org These bodies provide official documentary and physical standards to ensure the quality and consistency of medicines. usp.org
Compliance with pharmacopeial standards involves:
Identity Confirmation: Unambiguous confirmation of the chemical structure using techniques like NMR, MS, and IR spectroscopy.
Purity Assessment: Quantifying the purity of the standard and identifying any impurities present using high-resolution chromatographic techniques. The purity is often determined by a mass balance approach, accounting for chromatographic purity, water content, residual solvents, and inorganic impurities.
Traceability: Ensuring that the characterization and value assignment are traceable to recognized standards.
Suppliers of this compound and its related impurities often provide these materials with detailed characterization data that is compliant with regulatory guidelines, and traceability to USP or EP standards can be provided. synzeal.comsynthinkchemicals.comsynzeal.com The use of such well-characterized reference standards is essential for method validation, quality control applications, and ensuring the accuracy of analytical results in pharmaceutical development and manufacturing. synzeal.comusp.org
Future Perspectives and Emerging Trends in Deuterated Drug Research
Advancements in Deuteration Technologies
Recent years have witnessed significant progress in the methodologies for introducing deuterium (B1214612) into organic molecules with high precision and efficiency. researchgate.net These advancements are moving beyond traditional methods to more sophisticated and selective techniques. Key developments include:
Hydrogen Isotope Exchange (HIE): This remains a fundamental strategy, but recent breakthroughs involve the use of novel catalysts. Homogeneous iron complexes and ruthenium catalysts have been developed for selective HIE reactions. researchgate.net Furthermore, photocatalyzed HIE reactions are enabling deuterium labeling at specific sites, such as α-amino C(sp3)–H bonds. researchgate.net
Reductive and Dehalogenative Deuteration: These methods provide alternative pathways for deuterium incorporation. researchgate.net The development of nanoelectrodes has facilitated selective dehalogenative and reductive deuterations, expanding the toolkit for synthesizing deuterated compounds. researchgate.net
Transition Metal-Catalyzed Coupling: The direct coupling of deuterated building blocks, such as deuterated methyl iodide (CD3I), with halogenated aromatic compounds is becoming more efficient. This allows for the straightforward introduction of deuterated methyl groups, a common and effective strategy in deuterated drug design.
Heterogeneous Catalysis: The use of earth-abundant, heterogeneous catalysts is an emerging area that promises more sustainable and cost-effective deuteration processes. researchgate.net
These evolving technologies are making the synthesis of selectively deuterated compounds more accessible, paving the way for broader applications in drug discovery. researchgate.net
Expanding Research Applications of Stable Isotopes in Chemical Biology
The use of stable isotopes, particularly deuterium, extends far beyond improving drug metabolism. They are invaluable tools in chemical and biological research, enabling scientists to trace and understand complex biological processes. nih.govresearchgate.net
Isotopically labeled compounds like Eslicarbazepine Acetate-D3 serve as tracers in various studies. By using techniques like mass spectrometry, researchers can track the distribution, metabolism, and excretion of a compound within a biological system. musechem.com This provides critical information for understanding pharmacokinetics and metabolic pathways. musechem.com
Other expanding applications include:
Metabolic Pathway Elucidation: Stable isotopes are used to trace the journey of molecules through metabolic pathways, helping to identify metabolites and understand biochemical reactions. musechem.com
Diagnostic Imaging: While more common with other isotopes, deuterium can be used in specific advanced imaging techniques. musechem.com
Environmental and Ecological Studies: Stable isotopes like deuterium, carbon-13, and nitrogen-15 (B135050) are used to study nutrient cycles, food webs, and reconstruct historical climate data from natural archives like ice cores. musechem.com
The increasing sophistication of analytical instruments, especially mass spectrometry, continues to broaden the scope and sensitivity of studies employing stable isotopes. nih.gov
Challenges and Opportunities in Deuterated Compound Research
The field of deuterated drug research is filled with both significant opportunities and notable challenges.
Opportunities:
The primary opportunity lies in the potential to improve the properties of therapeutic agents. nih.gov Strategic deuteration can lead to:
Improved Pharmacokinetics: Slower metabolism can increase a drug's half-life and systemic exposure (AUC), potentially allowing for lower or less frequent dosing. nih.govmusechem.com
Enhanced Safety: By reducing the formation of reactive or toxic metabolites, deuteration can lead to a safer drug profile. researchgate.netnih.gov
Increased Efficacy: A more stable and predictable pharmacokinetic profile can translate to improved therapeutic efficacy. musechem.com
Novel Drug Discovery: The focus is shifting from creating deuterated versions of existing drugs (a "deuterium switch") to incorporating deuteration early in the drug discovery process to create novel chemical entities. nih.govnih.gov The approval of deucravacitinib (B606291) in 2022 as the first de novo deuterated drug highlights this trend. nih.govresearchgate.net
Challenges:
Despite the promise, researchers face several hurdles:
Synthetic Complexity: The precise and selective introduction of deuterium atoms into a complex molecule can be synthetically challenging and costly. musechem.com
Metabolic Switching: Blocking one metabolic pathway through deuteration can sometimes cause the drug to be metabolized through an alternative, unpredictable pathway, a phenomenon known as metabolic shunting. musechem.com This can negate the intended benefits or introduce new, unexpected metabolites.
Physicochemical Property Changes: While the effect on lipophilicity is generally small, the cumulative effect of multiple deuterium atoms could potentially alter a drug's physicochemical properties, such as plasma protein binding. musechem.com
Predicting the Isotope Effect: The magnitude of the kinetic isotope effect (KIE)—the degree to which deuteration slows metabolism—is not always predictable and varies depending on the specific metabolic enzyme and reaction type involved. musechem.com
Table 1: Key Research Findings in Deuterated Drug Development
| Research Area | Key Findings |
|---|---|
| Pharmacokinetics | Deuteration can significantly increase drug half-life and systemic exposure (AUC). musechem.com |
| Metabolism | The C-D bond is stronger than the C-H bond, leading to slower metabolism by enzymes like the cytochrome P450 family. researchgate.netmusechem.com |
| Drug Safety | Can reduce the formation of potentially toxic or reactive metabolites. nih.gov |
| Clinical Application | The FDA has approved deuterated drugs, including deutetrabenazine and deucravacitinib, validating the therapeutic approach. nih.govresearchgate.net |
Table 2: Summary of Compounds Mentioned | Compound Name | | | :--- | | this compound | | Eslicarbazepine acetate (B1210297) | | Eslicarbazepine | | Licarbazepine | | Oxcarbazepine | | Carbamazepine | | Deutetrabenazine | | Deucravacitinib | | d2-tyramine | | d3-morphine | | Caffeine | | Thalidomide | | DRX-164 | | PXL065 | | Y180 | | Donafenib | | Sorafenib | | VV116 | | Ivacaftor | | CTP-656 | | Azelastine | | Azithromycin | | Azlocillin | | Baclofen | | Belzutifan | | Cannabidiol | | Capmatinib | | Phenobarbital | | Primidone | | Phenytoin | | Valproate | | Warfarin | | Diazepam | | Digoxin | | Tolbutamide |
Q & A
Q. What are the key physicochemical properties of Eslicarbazepine Acetate-D3, and how do they influence experimental design?
this compound (C₁₇H₁₃D₃N₂O₃; molecular weight 299.34) is a deuterated analog of eslicarbazepine acetate, used as an internal standard in pharmacokinetic studies. Its deuterium labeling reduces metabolic interference and improves analytical specificity in mass spectrometry. Stability is critical: store at +4°C and transport at room temperature to prevent degradation . When designing experiments, ensure deuterium incorporation does not alter binding kinetics or metabolic pathways compared to the non-deuterated form .
Q. What validated analytical methods are recommended for quantifying this compound in biological matrices?
High-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) is the gold standard. Use deuterated analogs (e.g., BIA 2–265 as an internal standard) to correct for matrix effects. Method validation should include linearity (1–1000 ng/mL), precision (<15% CV), and recovery (>80%) . Optimize extraction protocols (e.g., protein precipitation with acetonitrile) to minimize interference from plasma proteins .
Q. How does this compound’s mechanism of action inform preclinical seizure models?
this compound inhibits voltage-gated sodium channels by enhancing slow inactivation, preferentially targeting hyperexcitable neurons. In CD-1 mice, oral administration (900 mg/kg) achieves brain concentrations sufficient to suppress focal seizures. Use maximal electroshock (MES) or pentylenetetrazole (PTZ) models to evaluate anticonvulsant efficacy, ensuring plasma and tissue sampling aligns with peak concentrations (2–4 hours post-dose) .
Q. What safety considerations are critical when handling this compound in laboratory settings?
Follow OSHA HCS guidelines: use respiratory protection (N95 masks for low exposure; NIOSH-approved respirators for prolonged use) and nitrile gloves. Avoid skin/eye contact and store separately from consumables. Document adverse events (e.g., dizziness in 12% of preclinical models) and monitor hepatic/renal impairment in long-term studies .
Advanced Research Questions
Q. How can Box-Behnken experimental design optimize this compound tablet formulation parameters?
A 3³ Box-Behnken design evaluates critical factors: binder concentration (polyvinylpyrrolidone, 2.49% w/w), disintegrant (tapioca starch, 2.77% w/w), and lubricant (galbanum gum, 3% w/w). Responses include disintegration time (<5 minutes) and in vitro drug release (>85% at 45 minutes). Statistical optimization via ANOVA confirms factor significance (p < 0.05). Validate robustness using a checkpoint batch .
Q. How to resolve contradictions in metabolic data between preclinical models and humans?
In mice, this compound hydrolyzes rapidly to S-licarbazepine but does not convert to oxcarbazepine, unlike rats. Use CD-1 mice for human-relevant pharmacokinetic modeling due to their similar metabolic profiles. Cross-validate with human hepatocyte assays to confirm enzyme kinetics (CYP3A4/5 involvement) . Discrepancies in metabolite ratios between species should inform dose adjustments in translational studies .
Q. What statistical approaches are recommended for analyzing long-term efficacy data in epilepsy trials?
Pooled analysis of phase III trials (e.g., BIA-2093-301 to -304) uses mixed-effects models to account for dropout rates (15–20%). Assess retention rates at 12 months (55–60%) and seizure frequency reduction (median 40–50%). Stratify by covariates (age, baseline seizure frequency) using Cox regression. Report confidence intervals to address variability in refractory populations .
Q. How to design a comparative study between this compound and carbamazepine in drug-resistant epilepsy?
A double-blind, randomized trial should include:
- Primary endpoint : ≥50% seizure reduction at 26 weeks.
- Secondary endpoints : QoL metrics (QOLIE-31), cognitive function (MMSE), and TEAEs (hyponatremia incidence: 1.5% vs. 4.2% for carbamazepine).
- Sample size : 200 patients/arm (80% power, α = 0.05). Use therapeutic drug monitoring (trough plasma levels) to adjust doses and minimize pharmacokinetic variability .
Q. What methodologies improve the detection of this compound’s enantiomeric impurities?
Chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column resolves R- and S-licarbazepine. Method parameters: mobile phase (hexane:ethanol, 85:15), flow rate 1.0 mL/min, UV detection at 254 nm. Limit of quantification (LOQ) for enantiomers should be ≤0.1% .
Q. How to integrate population pharmacokinetic (PopPK) modeling into pediatric dose optimization?
Develop a two-compartment model with first-order absorption (NONMEM®). Covariates: body weight (allometric scaling), CYP2C19 polymorphisms. Validate with bootstrap analysis (1000 iterations). Simulate dosing regimens (10–20 mg/kg/day) to achieve target AUC₀–₂₄ (40–60 µg·h/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
